Hexocyclium

概要

説明

準備方法

合成経路と反応条件: ヘキソシクリウムの合成には、4-(2-シクロヘキシル-2-ヒドロキシ-2-フェニルエチル)-1,1-ジメチルピペラジン-1-イウムと硫酸メチルの反応が含まれます . 反応条件には、通常、化合物の安定性を確保するために、制御された温度とpHが含まれます。

工業的生産方法: ヘキソシクリウムメチル硫酸塩の工業的生産には、最終製品の純度と有効性を確保するために、厳しい品質管理基準の下での大規模合成が含まれます。このプロセスには、高純度の試薬の使用と、不純物を除去するための高度な精製技術が含まれます。

化学反応の分析

反応の種類: ヘキソシクリウムは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、異なる酸化生成物を形成することができます。

還元: ヘキソシクリウムは、対応するアルコールまたはアミン誘導体に還元することができます。

置換: この化合物は、特にピペラジン環で置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 条件には、通常、制御された温度とpHの下での求核剤または求電子剤の使用が含まれます。

生成される主な生成物: これらの反応から生成される主な生成物には、アルコール、アミン、置換ピペラジン誘導体などのヘキソシクリウムのさまざまな誘導体が含まれます。

科学的研究の応用

Historical Context and Pharmacological Profile

Hexocyclium was primarily used in the treatment of gastrointestinal disorders, particularly gastric ulcers and diarrhea. Its mechanism involves antagonism of muscarinic acetylcholine receptors, which leads to reduced gastric acid secretion and gastrointestinal motility. This compound was once marketed under the trade name Tral but has since been largely replaced by more modern medications due to side effects associated with anticholinergic agents.

Research Applications

This compound's unique properties have made it a valuable tool in various research domains:

-

Neuromuscular Transmission Studies

- This compound has been utilized to investigate neuromuscular transmission by blocking acetylcholine's action at the neuromuscular junction, allowing researchers to study muscle contraction mechanisms and the role of acetylcholine in these processes .

- Gastrointestinal Motility Research

- Pharmacodynamics Investigations

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Study on Smooth Muscle Selectivity : A study indicated that this compound derivatives exhibited a five-fold selectivity for ileal over cardiac muscarinic receptors, emphasizing its potential for targeted gastrointestinal applications .

- Binding Properties : Research comparing this compound with its derivatives revealed significant differences in binding affinities to muscarinic receptors, suggesting potential for developing more selective therapeutic agents .

作用機序

ヘキソシクリウムは、ムスカリン性アセチルコリン受容体、特に壁細胞のM3受容体に結合して阻害することで効果を発揮します . この阻害は、これらの受容体の活性化を防ぎ、胃酸分泌と消化管運動性の低下につながります . この化合物は、他のムスカリン性受容体にも結合し、典型的な抗ムスカリン副作用を引き起こします .

類似化合物:

アトロピン: さまざまな消化器疾患の治療に使用される、別のムスカリン性アセチルコリン受容体拮抗剤です。

スコポラミン: 抗ムスカリン作用で知られており、乗り物酔いや術後の悪心嘔吐の治療に使用されます。

ヒヨスチアミン: 抗ムスカリン作用により、さまざまな消化器疾患の治療に使用されます。

比較: ヘキソシクリウムは、胃酸の持続的な減少と、ムスカリン性受容体に対する特異的な結合親和性において独特です . アトロピンやスコポラミンとは異なり、ヘキソシクリウムは消化管運動性と酸分泌に、より標的を絞った効果をもたらします。これは、消化性潰瘍や過敏性腸症候群の治療に特に有効です .

類似化合物との比較

Atropine: Another muscarinic acetylcholine receptor antagonist used in the treatment of various gastrointestinal disorders.

Scopolamine: Known for its antimuscarinic properties and used to treat motion sickness and postoperative nausea.

Hyoscyamine: Used to treat a variety of gastrointestinal disorders due to its antimuscarinic effects.

Comparison: Hexocyclium is unique in its prolonged reduction of gastric acidity and its specific binding affinity for muscarinic receptors . Unlike atropine and scopolamine, this compound has a more targeted effect on gastrointestinal motility and acid secretion, making it particularly effective for treating peptic ulcers and irritable bowel syndrome .

生物活性

Hexocyclium, a synthetic compound classified as a muscarinic acetylcholine receptor antagonist, has been historically utilized in the treatment of gastric ulcers and diarrhea. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

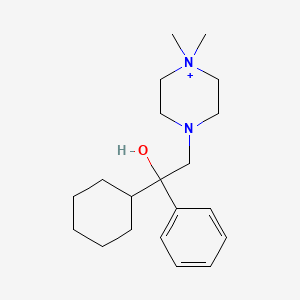

- Chemical Formula : CHNOS

- Molecular Weight : Approximately 428.59 g/mol

- CAS Number : 115-63-9

- IUPAC Name : 4-(2-cyclohexyl-2-hydroxy-2-phenylethyl)-1,1-dimethylpiperazin-1-ium methyl sulfate

This compound primarily functions by antagonizing muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype found on parietal cells in the stomach. This antagonism leads to:

- Decreased Gastric Acid Secretion : By inhibiting M3 receptor activation, this compound reduces gastric acid output, which is beneficial in treating conditions like peptic ulcers.

- Reduced Gastrointestinal Motility : The inhibition of smooth muscle contraction in the gastrointestinal tract results in decreased motility, which can alleviate symptoms of diarrhea .

Pharmacological Effects

The pharmacological profile of this compound includes both therapeutic effects and potential side effects:

-

Therapeutic Effects :

- Reduction in gastric acid secretion

- Alleviation of gastrointestinal motility disorders

- Side Effects :

Case Studies and Clinical Trials

- Gastrointestinal Studies : A study conducted by Alp et al. (1969) demonstrated that sustained-release formulations of this compound effectively reduced gastric acid secretion compared to baseline measurements. This study highlighted the compound's utility in managing gastric acid-related disorders .

- Antisialogogue Properties : Research published in the Association of Anaesthetists indicated that this compound exhibited antisialogogue properties, leading to reduced saliva production and potential implications for surgical procedures where dry mouth is beneficial .

- Comparison with Other Antimuscarinics : this compound has been compared with other antimuscarinic agents, revealing that while it shares similar mechanisms with drugs like atropine, it may have a distinct side effect profile due to its receptor specificity .

Data Table: Biological Activity Overview

| Property | Value |

|---|---|

| Mechanism | Muscarinic acetylcholine receptor antagonist |

| Primary Receptor Target | M3 (gastric parietal cells) |

| Secondary Receptor Targets | M1, M2, M4 |

| Key Therapeutic Uses | Gastric ulcers, diarrhea |

| Common Side Effects | Dry mouth, blurred vision, constipation |

特性

Key on ui mechanism of action |

Hexocyclium binds to and inhibits muscarinic acetylcholine receptors. This decreases gastric acid secretion by preventing the activation of M3 receptors on pareital cells and subsequent stimulation of gastric acid secretion. The antagonism of M3 receptors in the intestine inhibits smooth muscle contraction resulting in a decrease in motility. The binding of hexocyclium to other muscarinic receptor types produces typical anti-muscarinic side effects. |

|---|---|

CAS番号 |

6004-98-4 |

分子式 |

C20H33N2O+ |

分子量 |

317.5 g/mol |

IUPAC名 |

1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol |

InChI |

InChI=1S/C20H33N2O/c1-22(2)15-13-21(14-16-22)17-20(23,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3,5-6,9-10,19,23H,4,7-8,11-17H2,1-2H3/q+1 |

InChIキー |

ZRYHPQCHHOKSMD-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C |

正規SMILES |

C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C |

melting_point |

203-204 |

Key on ui other cas no. |

6004-98-4 |

関連するCAS |

115-63-9 (methyl sulfate salt) |

同義語 |

hexociclium hexocyclium hexocyclium methylsulfate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。